molecular formula C18H24N2O5S2 B2889140 2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946249-53-2

2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2889140
M. Wt: 412.52
InChI Key: UMDVYLWMVWDWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide” involves various methods. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide” are often based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Antimicrobial Applications

  • Antimycobacterial Activity: Novel thiourea derivatives bearing benzenesulfonamide moiety demonstrated significant activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) analysis showed the introduction of specific moieties, such as benzo[1,3]dioxol and 4-morpholinyl-4-phenyl, significantly enhanced antimycobacterial efficacy. This highlights the potential of benzenesulfonamide derivatives in tuberculosis treatment (Ghorab et al., 2017).

Neurological Applications

  • Inhibition of Kynurenine 3-Hydroxylase: N-(4-Phenylthiazol-2-yl)benzenesulfonamides, structurally related to 2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, have shown high-affinity inhibition of kynurenine 3-hydroxylase. This inhibition could be significant in neurological conditions, as these compounds blocked rat and gerbil kynurenine 3-hydroxylase after oral administration, impacting neurotransmitter pathways (Röver et al., 1997).

Cancer Research

  • Anti-Breast Cancer Activity: A compound structurally similar to 2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide showed promising anti-breast cancer activity. Molecular docking studies suggested a strong binding affinity with estrogen receptors, indicating potential utility in breast cancer therapy (Kumar et al., 2021).

Respiratory Applications

  • Idiopathic Pulmonary Fibrosis Treatment: Phosphatidylinositol 3-kinase inhibitors related to benzenesulfonamide derivatives were investigated for treating idiopathic pulmonary fibrosis. The research underscores the potential of these compounds in treating respiratory conditions (Norman, 2014).

Cardiovascular Applications

  • Endothelin Receptor Antagonists: Biphenylsulfonamide derivatives, related to 2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, have been identified as selective endothelin-A receptor antagonists. These compounds could be beneficial in cardiovascular diseases, as they inhibit the pressor effect caused by endothelin-1, a potent vasoconstrictor (Murugesan et al., 1998).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition: Sulfonamides incorporating triazine motifs exhibited inhibitory activity against enzymes like acetylcholinesterase and tyrosinase. These enzymes are linked to diseases like Alzheimer's and Parkinson's, suggesting potential therapeutic applications (Lolak et al., 2020).

Future Directions

The future directions for research on “2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide” and similar compounds could involve further exploration of their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties . The development of new effective methods for their synthesis could also be a focus .

properties

IUPAC Name

2,4-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S2/c1-23-15-3-4-18(17(11-15)24-2)27(21,22)19-12-16(14-5-10-26-13-14)20-6-8-25-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDVYLWMVWDWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.